![molecular formula C18H23ClN2O4S B4926122 2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide
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Overview
Description
This compound is part of a broad class of chemicals known for their varied applications in organic synthesis and potential biological activities. While the exact compound's applications and characteristics might not be well-documented, compounds with similar structures, such as oxazolidinones and isothiazolones, are often explored for their synthetic utility and potential as bioactive molecules.
Synthesis Analysis
Synthesis approaches for related compounds often involve reactions of oxiranes or isocyanides with carbon dioxide in the presence of diamines, leading to oxazolidinone derivatives. For instance, Saitǒ et al. (1986) explored the formation of bis(2-oxazolidinone) derivatives through reactions involving carbon dioxide and aliphatic α,ω-diamines (Saitǒ et al., 1986). These methodologies could be adapted or serve as inspiration for synthesizing the compound of interest.
Molecular Structure Analysis
Molecular structure elucidation often employs X-ray diffraction and spectral analysis. Studies like those conducted by Moser et al. (2005), which detailed the crystal structure of a complex organic molecule, provide insights into the molecular geometry, bond lengths, and angles that are crucial for understanding the physical and chemical properties of such compounds (Moser et al., 2005).
Chemical Reactions and Properties
The reactivity of similar compounds often involves cycloaddition reactions, nucleophilic substitutions, and transformations facilitated by their functional groups. For example, Jeon and Kim (2000) described reactions of a dioxane-dione derivative with alkylamines, leading to a variety of products, showcasing the compound's reactivity and potential for chemical transformations (Jeon & Kim, 2000).
properties
IUPAC Name |
2-[4-chloro-3-(4-methylpiperidine-1-carbonyl)phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c1-12-6-8-20(9-7-12)16(22)14-10-13(4-5-15(14)19)21-17(23)18(2,3)11-26(21,24)25/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSGEGOHGQKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-(4-methylpiperidine-1-carbonyl)phenyl)-4,4-dimethylisothiazolidin-3-one 1,1-dioxide |
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